molecular formula C8H16ClNO2 B1434304 Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride CAS No. 1638765-19-1

Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride

Cat. No. B1434304
CAS RN: 1638765-19-1
M. Wt: 193.67 g/mol
InChI Key: IRSAIIPSQDUMJU-UHFFFAOYSA-N
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Description

“Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride” is a chemical compound with the CAS Number: 1638765-19-1 . It is used in various scientific research applications. It exhibits perplexing properties, enabling researchers to explore its potential in drug discovery, organic synthesis, and medicinal chemistry.


Molecular Structure Analysis

The IUPAC Name for this compound is methyl 2- (3- (aminomethyl)cyclobutyl)acetate hydrochloride . The Inchi Code is 1S/C8H15NO2.ClH/c1-11-8 (10)4-6-2-7 (3-6)5-9;/h6-7H,2-5,9H2,1H3;1H . The Molecular Weight of the compound is 193.67 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Vibrational Spectra Analysis

Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride has been studied for its vibrational spectra. Research by Selvarajan, Subramanian, and Rao (2013) analyzed the Raman and infrared spectra of similar compounds, providing insights into the characteristic group frequencies and the behavior of these compounds under spectral analysis (Selvarajan, Subramanian, & Rao, 2013).

Gas Chromatography-Mass Spectrometry

The compound's derivatives have been proposed for use in gas chromatography-mass spectrometry. Zaikin and Luzhnov (2002) suggested the use of cycloalkylcarbonyl derivatives (including cyclobutyl) for determining amino acid methyl esters, highlighting the compound's utility in analytical chemistry (Zaikin & Luzhnov, 2002).

Antimicrobial Activity

Compounds containing cyclobutyl structures, similar to this compound, have been synthesized and tested for antimicrobial activity. Koparir et al. (2011) synthesized novel aminophosphinic acids containing cyclobutane and 1,3-thiazole and evaluated their antimicrobial effectiveness, indicating potential pharmaceutical applications (Koparir, Karaarslan, Orek, & Koparır, 2011).

Photolysis Studies

Gordon, Smith, and Drew (1962) investigated the photolysis of mixtures containing cyclobutane, which can provide insights into the behavior of similar compounds like this compound under similar conditions (Gordon, Smith, & Drew, 1962).

Synthesis and Characterization

Other research focuses on the synthesis, characterization, and potential applications of related compounds. Studies have explored the synthesis of oxetane/azetidine containing spirocycles (Jones, Proud, & Sridharan, 2016) and the characterization of amino acid bearing Schiff base ligands (Ikram et al., 2015), both of which can inform the understanding of this compound (Jones, Proud, & Sridharan, 2016); (Ikram, Rehman, Khan, Baker, Hofer, Subhan, Qayum, Faridoon, & Schulzke, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305, P338, and P351 .

properties

IUPAC Name

methyl 2-[3-(aminomethyl)cyclobutyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)4-6-2-7(3-6)5-9;/h6-7H,2-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSAIIPSQDUMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1638765-19-1
Record name Cyclobutaneacetic acid, 3-(aminomethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638765-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride
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Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride
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Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride
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Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride

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